5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine
Overview
Description
5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine is a halogenated heterocycle . It has the empirical formula C10H10ClNO3 and a molecular weight of 227.64 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string for this compound is COC(OC)c1cc2cc(Cl)cnc2o1 . This notation provides a way to represent the structure of the molecule using ASCII characters. The InChI key, which is another form of chemical structure representation, is UFVABXALQYXGSV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
As mentioned earlier, 5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine is a solid . Other physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Synthesis and Characterization
5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine is utilized in the synthesis of various heterocyclic systems. For instance, 3-Chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, a related compound, has been used as a synthetic intermediate for constructing diverse heterocyclic systems, including pyrazoles, pyridines, and pyrimidines. These compounds demonstrate variable inhibitory effects in antimicrobial and anticancer evaluations, showcasing their potential in medicinal chemistry (Ibrahim et al., 2022).
Medicinal Chemistry
The furo[3,2-b]pyridine motif, similar to the one in 5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine, is relatively underexplored but significant in kinase inhibitors. A study focused on the flexible synthesis of 3,5-disubstituted furo[3,2-b]pyridines, which led to the identification of highly selective inhibitors of HIPKs, critical in chemical biology and medicinal research (Němec et al., 2021).
Material Science and Photophysical Properties
The furo[3,2-b]pyridine derivatives, including those with chloroethyl side chains, have been synthesized and studied for their photophysical properties. The effect of different substituents on the fluorescence properties of these compounds, indicative of their potential applications in materials science and as fluorescent probes, has been investigated (Patil et al., 2011).
Safety and Hazards
properties
IUPAC Name |
5-chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-13-10(14-2)8-4-6-3-7(11)5-12-9(6)15-8/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVABXALQYXGSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC2=CC(=CN=C2O1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801229039 | |
Record name | Furo[2,3-b]pyridine, 5-chloro-2-(dimethoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801229039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine | |
CAS RN |
1299607-74-1 | |
Record name | Furo[2,3-b]pyridine, 5-chloro-2-(dimethoxymethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[2,3-b]pyridine, 5-chloro-2-(dimethoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801229039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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